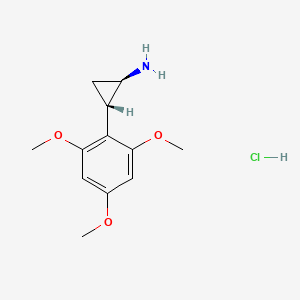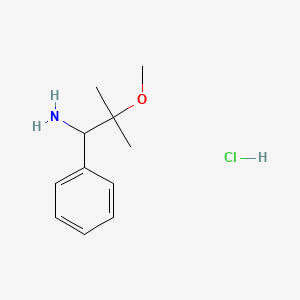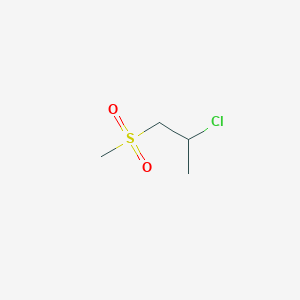![molecular formula C8H6N4 B13453468 7-Ethynylpyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B13453468.png)
7-Ethynylpyrrolo[2,1-f][1,2,4]triazin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Ethynylpyrrolo[2,1-f][1,2,4]triazin-4-amine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceuticals. This compound is characterized by its unique structure, which includes a pyrrolo[2,1-f][1,2,4]triazine core with an ethynyl group at the 7-position and an amine group at the 4-position. Its structural features make it a valuable intermediate in the synthesis of various biologically active molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Ethynylpyrrolo[2,1-f][1,2,4]triazin-4-amine typically involves multi-step procedures starting from readily available precursors. One common method involves the cyclization of pyrrole derivatives with appropriate triazine precursors under controlled conditions. The reaction conditions often include the use of strong bases and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the cyclization process.
Industrial Production Methods: For industrial-scale production, the synthesis is optimized to ensure high yield and purity. This often involves the use of continuous flow reactors and automated systems to control reaction parameters precisely. The scalability of the synthesis is crucial for its application in large-scale pharmaceutical manufacturing.
Analyse Chemischer Reaktionen
Types of Reactions: 7-Ethynylpyrrolo[2,1-f][1,2,4]triazin-4-amine undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The triazine ring can be reduced under specific conditions to yield dihydro derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are employed.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are used under basic conditions.
Major Products: The major products formed from these reactions include various substituted pyrrolo[2,1-f][1,2,4]triazine derivatives, which can be further functionalized for specific applications.
Wissenschaftliche Forschungsanwendungen
7-Ethynylpyrrolo[2,1-f][1,2,4]triazin-4-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex heterocyclic compounds.
Biology: It is used in the development of probes for studying biological processes.
Medicine: The compound is a key intermediate in the synthesis of antiviral and anticancer agents.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 7-Ethynylpyrrolo[2,1-f][1,2,4]triazin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can form covalent bonds with active site residues, leading to the inhibition of enzyme activity. The triazine ring can also participate in hydrogen bonding and π-π interactions, stabilizing the compound within the binding site. These interactions disrupt normal cellular processes, leading to the desired therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
- 7-Iodopyrrolo[2,1-f][1,2,4]triazin-4-amine
- 7-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine
- 7-(3-(Piperazin-1-yl)phenyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine
Comparison: Compared to its analogs, 7-Ethynylpyrrolo[2,1-f][1,2,4]triazin-4-amine exhibits unique reactivity due to the presence of the ethynyl group This group enhances its ability to participate in cycloaddition reactions and form covalent bonds with biological targets
Eigenschaften
Molekularformel |
C8H6N4 |
|---|---|
Molekulargewicht |
158.16 g/mol |
IUPAC-Name |
7-ethynylpyrrolo[2,1-f][1,2,4]triazin-4-amine |
InChI |
InChI=1S/C8H6N4/c1-2-6-3-4-7-8(9)10-5-11-12(6)7/h1,3-5H,(H2,9,10,11) |
InChI-Schlüssel |
XIGPCQSEHHUDSC-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC1=CC=C2N1N=CN=C2N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![{1-Aminospiro[3.3]heptan-1-yl}methanol hydrochloride](/img/structure/B13453398.png)

![1-(Azidomethyl)-4-(difluoromethyl)-2-oxabicyclo[2.1.1]hexane](/img/structure/B13453401.png)
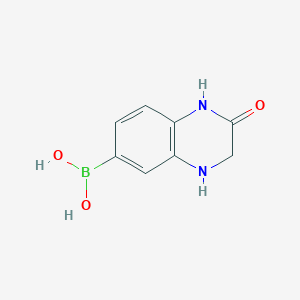
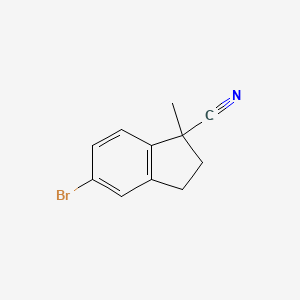
![3-Methyl-7-oxa-1-azaspiro[3.5]nonane](/img/structure/B13453437.png)
